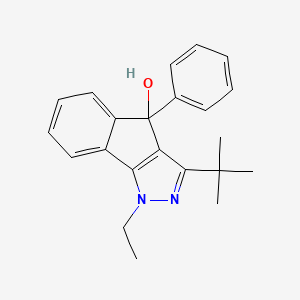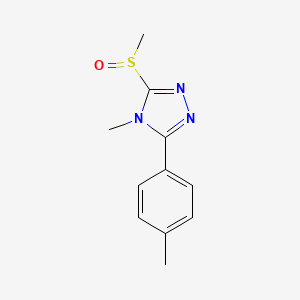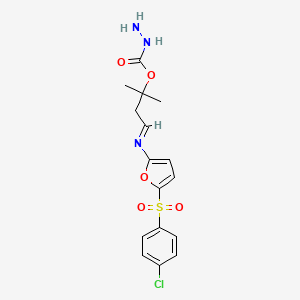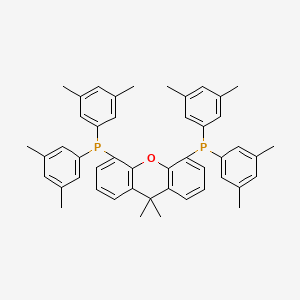
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-phenyl-indeno(1,2-c)pyrazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-phenyl-indeno(1,2-c)pyrazol-4-ol is a synthetic compound belonging to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound has garnered interest due to its potential biological and pharmacological activities.
Méthodes De Préparation
The synthesis of 1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-phenyl-indeno(1,2-c)pyrazol-4-ol typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Analyse Des Réactions Chimiques
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-phenyl-indeno(1,2-c)pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a scaffold for the synthesis of new compounds with potential biological activities.
Biology: The compound has shown promise in studies related to its antibacterial, antifungal, and antiparasitic properties.
Medicine: Research has indicated potential anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities.
Mécanisme D'action
The mechanism of action of 1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-phenyl-indeno(1,2-c)pyrazol-4-ol involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes like acetylcholinesterase, leading to altered nerve pulse transmission. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar compounds to 1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-phenyl-indeno(1,2-c)pyrazol-4-ol include other pyrazole derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities. For example, compounds like 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide have been studied for their antibacterial and antifungal properties . The uniqueness of this compound lies in its specific substituents, which contribute to its distinct pharmacological profile.
Propriétés
Numéro CAS |
56767-27-2 |
|---|---|
Formule moléculaire |
C22H24N2O |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
3-tert-butyl-1-ethyl-4-phenylindeno[1,2-c]pyrazol-4-ol |
InChI |
InChI=1S/C22H24N2O/c1-5-24-19-16-13-9-10-14-17(16)22(25,15-11-7-6-8-12-15)18(19)20(23-24)21(2,3)4/h6-14,25H,5H2,1-4H3 |
Clé InChI |
JAGDZUSUEIQTBZ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C(=N1)C(C)(C)C)C(C3=CC=CC=C32)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate](/img/structure/B12912243.png)





![N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide](/img/structure/B12912263.png)
![N-(6-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12912269.png)
![2-(Mesitylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride](/img/structure/B12912272.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-(3-thienyl)-](/img/structure/B12912282.png)
![4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-amine](/img/structure/B12912289.png)

